molecular formula C18H34N2O5 B13150319 Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate

Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate

Cat. No.: B13150319
M. Wt: 358.5 g/mol
InChI Key: YVUAFERTIPMAEM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate is a complex organic compound with a unique structure that includes an amino group, a cyclohexylmethyl group, and a diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as N,N-Bis(2,2-diethoxyethyl)methylamine . This intermediate is then reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and esters with comparable structures, such as:

Uniqueness

Methyl (S)-3-amino-4-((cyclohexylmethyl)(2,2-diethoxyethyl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

IUPAC Name

methyl (3S)-3-amino-4-[cyclohexylmethyl(2,2-diethoxyethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C18H34N2O5/c1-4-24-17(25-5-2)13-20(12-14-9-7-6-8-10-14)18(22)15(19)11-16(21)23-3/h14-15,17H,4-13,19H2,1-3H3/t15-/m0/s1

InChI Key

YVUAFERTIPMAEM-HNNXBMFYSA-N

Isomeric SMILES

CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC(=O)OC)N)OCC

Canonical SMILES

CCOC(CN(CC1CCCCC1)C(=O)C(CC(=O)OC)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.